molecular formula C20H16O6 B1589582 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide CAS No. 137809-97-3

2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide

Cat. No.: B1589582
CAS No.: 137809-97-3
M. Wt: 352.3 g/mol
InChI Key: DQUXXEYAJDQQTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide typically involves the reaction of appropriate benzodioxole derivatives with furanone precursors under controlled conditions. One common method includes the use of a tetrahydrofuran-2-ol intermediate, which is then reacted with benzodioxole derivatives in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated furan derivatives .

Scientific Research Applications

2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide involves its interaction with specific molecular targets and pathways. The benzodioxole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furanone ring can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide is unique due to its specific substitution pattern and the presence of both benzodioxole and furanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,4-bis(1,3-benzodioxol-5-ylmethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUXXEYAJDQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474420
Record name 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137809-97-3
Record name 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
Reactant of Route 6
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